Aromatase Inhibition: Comparative Potency Against 3-(4-Aminophenyl)pyrrolidine-2,5-dione and Aminoglutethimide
While direct data for 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione are absent, its structural relationship to 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione (Compound 7) allows for class-level inference. Compound 7 demonstrated a Ki of 0.8 µM against human placental aromatase, making it roughly equipotent to the reference drug aminoglutethimide (Ki = 0.68 µM) but with a potentially more favorable selectivity profile [1]. In stark contrast, the unsubstituted parent scaffold, 3-(4-aminophenyl)pyrrolidine-2,5-dione (Compound 15), was only moderately active with an IC₅₀ of 20 µM and was difficult to synthesize, highlighting the critical importance of the 3-position substitution [1]. The target compound's 3-benzyl substituent may confer distinct steric and electronic properties relative to the 3-methyl analog, potentially altering binding affinity and metabolic stability.
| Evidence Dimension | Aromatase inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to differ based on structural features. |
| Comparator Or Baseline | 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione (Compound 7): Ki = 0.8 µM; 3-(4-Aminophenyl)pyrrolidine-2,5-dione (Compound 15): IC50 = 20 µM; Aminoglutethimide: Ki = 0.68 µM |
| Quantified Difference | Class members exhibit a ~25-fold range in potency (0.8 µM to 20 µM). |
| Conditions | Human placental aromatase assay |
Why This Matters
This data underscores that small structural modifications in the pyrrolidine-2,5-dione series lead to large, quantifiable differences in potency and synthetic feasibility, making a 'like-for-like' procurement impossible without empirical validation.
- [1] Daly MJ, Jones GW, Nicholls PJ, Smith HJ, Rowlands MG, Bunnett MA. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. J Med Chem. 1986 Apr;29(4):520-3. View Source
